molecular formula C16H19NO3S2 B2401374 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1421457-28-4

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No. B2401374
CAS RN: 1421457-28-4
M. Wt: 337.45
InChI Key: UALDTZRKMVRAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

This compound contains a total of 43 bonds, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources.

Scientific Research Applications

Carbonic Anhydrase Inhibition

This compound is part of a broader class of sulfonamide derivatives that have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase isozymes, particularly hCA I and hCA II. These enzymes are involved in numerous physiological processes, and inhibitors can have therapeutic applications in conditions like glaucoma, epilepsy, and cancer. While the specific compound of interest was not directly studied, related sulfonamide derivatives have shown significant inhibitory effects on these enzymes, highlighting potential areas for therapeutic application (Akbaba et al., 2014).

Antimicrobial Agents

Research into new tetrahydronaphthalene-sulfonamide derivatives, including efforts to synthesize compounds from commercially expensive or unpublished precursors, has led to the discovery of potent antimicrobial agents. These compounds have demonstrated inhibitory activities against a variety of Gram-positive, Gram-negative bacterial strains, and Candida Albicans. The creation of these derivatives involves innovative synthetic routes that yield products with significant antimicrobial properties, potentially contributing to the development of new antibiotics (Mohamed et al., 2021).

Herbicidal Activity

Optically active derivatives of N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide, including those related to the tetrahydronaphthalene structure, have been synthesized and assessed for their herbicidal activity. These compounds, through the precise control of their stereochemistry, have shown potential as herbicides, indicating the broader applicability of such sulfonamide derivatives in agricultural science (Hosokawa et al., 2001).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-5-methylthiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-12-6-7-15(21-12)22(19,20)17-11-16(18)9-8-13-4-2-3-5-14(13)10-16/h2-7,17-18H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALDTZRKMVRAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.